(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol
Overview
Description
“(6-(Benzyloxy)-1H-indol-2-yl)methanol” is a compound with the CAS Number: 1262029-58-2 and Molecular Weight: 253.3 . It’s stored at room temperature and has a purity of 95%. It’s a powder in physical form .
Synthesis Analysis
There are studies on the synthesis of compounds similar to “(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol”. For instance, the synthesis of “6-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol [H2L2]” involves a condensation reaction of “4-(benzyloxy)-2-hydroxybenzaldehyde” with various aminophenol derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been analyzed using various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
Safety and Hazards
While specific safety data for “(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol” is not available, similar compounds like “Methanol” and “(Benzyloxy)methanol” have safety data sheets available. Methanol is considered hazardous and is harmful if swallowed, in contact with skin or if inhaled . “(Benzyloxy)methanol” is also considered hazardous and causes serious eye damage .
Properties
IUPAC Name |
(2,5,7,8-tetramethyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14-15(2)20-18(10-11-21(4,13-22)24-20)16(3)19(14)23-12-17-8-6-5-7-9-17/h5-9,22H,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBGJYNVSHBNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CO)C)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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